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molecular formula C12H10BrNO2 B177445 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone CAS No. 169814-53-3

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone

Cat. No. B177445
M. Wt: 280.12 g/mol
InChI Key: VMXOIFUGLPLFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07388025B2

Procedure details

Acetylacetone (1.25 mL, 12 mmol) was added to a sodium ethoxide solution 3.09 N (3.95 mL, 12 mmol) in EtOH (22 mL) at room temperature. The resulting yellow solution was cooled with a ice-bath and a cloudy solution of (E)- and/or (Z)-4-bromo-N-hydroxy-benzenecarboximidoyl chloride (2.35 g, 10 mmol) in EtOH (8 mL) was added dropwise within 10 min keeping the temperature below 5° C. The light yellow suspension was stirred at room temperature for 3 h and then acidified with 6 N HCl and then evaporated. The resulting mixture was extracted with ethyl acetate and the combined organic layers were then washed with water and brine, dried over Na2SO4 and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate:=100:0 to 7:3) afforded the title compound (2.35 g, 84%) as a light yellow oil. MS m/e: 280.1/282.1 [M+H]+.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[O-]CC.[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16](/[C:19](/Cl)=[N:20]/O)=[CH:15][CH:14]=1.Cl>CCO>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[C:4]([C:5](=[O:7])[CH3:6])=[C:1]([CH3:2])[O:3][N:20]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
3.95 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C(=N/O)/Cl
Name
Quantity
2.35 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)/C(=N/O)/Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The light yellow suspension was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow solution was cooled with a ice-bath
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were then washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate:=100:0 to 7:3)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NOC(=C1C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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